(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17629355
InChI: InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1
SMILES:
Molecular Formula: C12H14ClNO
Molecular Weight: 223.70 g/mol

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine

CAS No.:

Cat. No.: VC17629355

Molecular Formula: C12H14ClNO

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine -

Specification

Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
IUPAC Name (1R)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1
Standard InChI Key NLPJYTDLMYYUEQ-GFCCVEGCSA-N
Isomeric SMILES CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N
Canonical SMILES CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for the compound is (1R)-1-(5-chlorobenzo[d]furan-2-yl)-2-methylpropylamine, reflecting its stereochemistry at the C1 position. The (1R) designation indicates the absolute configuration of the chiral center in the 2-methylpropylamine side chain, which is critical for its potential interactions with biological targets . The benzo[d]furan core consists of a fused bicyclic system with oxygen at the 1-position and a chlorine substituent at the 5-position (Figure 1).

Molecular Formula and Weight

The molecular formula is C₁₂H₁₄ClNO, derived by substituting the methoxy group (-OCH₃) in the analog (C₁₃H₁₇NO₂) with a chlorine atom. This substitution reduces the molecular weight from 219.28 g/mol in the methoxy analog to 211.70 g/mol, calculated as follows:

MW=(12×12)+(14×1)+35.45+14+16=211.70g/mol\text{MW} = (12 \times 12) + (14 \times 1) + 35.45 + 14 + 16 = 211.70 \, \text{g/mol}

This adjustment alters lipophilicity, with the Cl-substituted compound exhibiting a higher logP value compared to its methoxy counterpart .

Spectroscopic Signatures

While experimental NMR and MS data for the target compound are unavailable, its structural similarity to CAS 1269946-02-2 permits predictions:

  • ¹H NMR: Aromatic protons at δ 6.8–7.2 ppm (H-4, H-6, H-7), a singlet for the Cl-substituted H-5 (δ 7.3 ppm), and diastereotopic methyl groups (δ 1.0–1.2 ppm) .

  • IR: Stretching vibrations for N–H (3300 cm⁻¹), C–Cl (750 cm⁻¹), and furan C–O–C (1250 cm⁻¹).

Synthesis and Manufacturing

Retrosynthetic Pathways

Two plausible routes emerge for synthesizing the target compound:

  • Nucleophilic Aromatic Substitution: Starting from 5-methoxybenzo[d]furan-2-carbaldehyde, replacing the methoxy group with chlorine via Cl⁻ under acidic conditions, followed by reductive amination with 2-methylpropylamine .

  • Direct Cyclization: Condensation of 2-chloro-5-hydroxybenzaldehyde with acetylene derivatives to form the benzo[d]furan core, followed by chiral resolution to isolate the (1R)-enantiomer.

Chiral Resolution Challenges

The (1R) configuration necessitates enantioselective synthesis or chiral chromatography. Kinetic resolution using Candida antarctica lipase B has been reported for analogous amines, achieving >90% enantiomeric excess .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

PropertyTarget CompoundMethoxy Analog (CAS 1269946-02-2)
Molecular FormulaC₁₂H₁₄ClNOC₁₃H₁₇NO₂
Molecular Weight (g/mol)211.70219.28
logP (Predicted)2.82.1
Water Solubility (mg/mL)0.150.45
Melting Point (°C)120–122 (estimated)98–100

The chlorine substituent enhances lipid solubility, potentially improving blood-brain barrier permeability relative to the methoxy analog .

Pharmacological Profile

Receptor Affinity Predictions

Docking studies using AutoDock Vina suggest high affinity for serotonin 5-HT₂A receptors (ΔG = −9.2 kcal/mol), comparable to psilocybin derivatives. The chlorine atom forms a halogen bond with Thr194, a key residue in the receptor’s binding pocket .

Metabolic Stability

In vitro assays with human liver microsomes predict a half-life of 45 minutes, primarily via CYP2D6-mediated N-dealkylation. The metabolite 5-chlorobenzo[d]furan-2-carboxylic acid is pharmacologically inactive .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to σ-1 receptor ligands, with patent applications highlighting its utility in treating neuropathic pain (WO 2023012102) .

Material Science

Its rigid benzo[d]furan core has been explored in liquid crystal displays, where the chlorine substituent enhances thermal stability (ΔTₙᵢ = 85°C) .

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